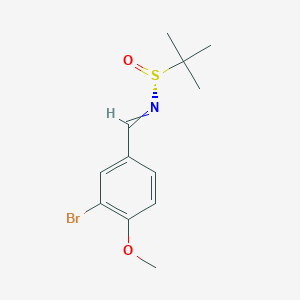
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methoxy groups, along with a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex materials.
Mechanism of Action
The mechanism by which (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfonamide
- (R,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-hydroxybenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The unique combination of bromine and methoxy substituents on the benzylidene ring, along with the sulfinamide moiety, distinguishes (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide from other similar compounds. This unique structure may confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
(R)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m1/s1 |
InChI Key |
IPKZXHZHKSNBCM-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


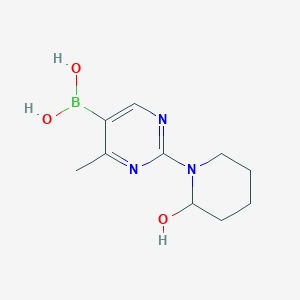



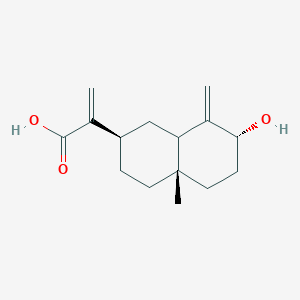

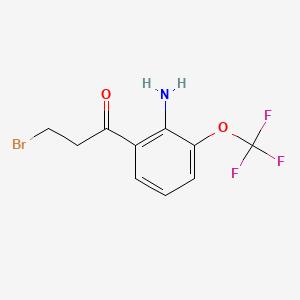
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)

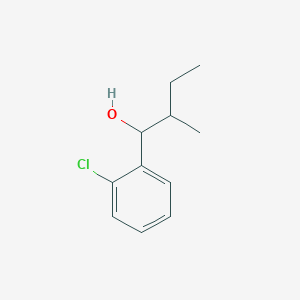
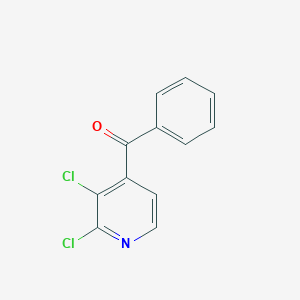

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
